![molecular formula C12H13N3O2S2 B2533762 3-Ethyl-5-(((6-methoxy(3-pyridyl))amino)methylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 1024766-20-8](/img/structure/B2533762.png)
3-Ethyl-5-(((6-methoxy(3-pyridyl))amino)methylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-Ethyl-5-(((6-methoxy(3-pyridyl))amino)methylene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C12H13N3O2S2 and its molecular weight is 295.38. The purity is usually 95%.
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Scientific Research Applications
Biological Potential and Synthetic Development
1,3-Thiazolidin-4-ones and their functionalized analogues, such as glitazones and rhodanines, have shown significant biological potential, indicating a promising future in medicinal chemistry. These compounds are already found in commercial pharmaceuticals due to their varied pharmacological importance. Research spanning from the mid-nineteenth century to the present day has highlighted the versatility of these molecules in addressing different diseases, supported by advancements in synthetic methodologies and green chemistry principles (Santos et al., 2018).
Structural and Spectroscopic Properties
The structural and spectroscopic properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones have been explored, demonstrating the compound's potential in light of various intermediates formed during synthesis. This research area opens avenues for the development of new materials or pharmaceuticals with unique properties (Issac & Tierney, 1996).
Heterocyclic Compound Synthesis
The chemistry of heterocyclic compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, which are valuable as building blocks for synthesizing a wide range of heterocyclic compounds, indicates potential applications in dye and polymer synthesis. Such research underscores the utility of thiazolidin-4-one derivatives in creating novel materials and chemicals for various industries (Gomaa & Ali, 2020).
Pharmacological Applications
2,4-Thiazolidinediones, a closely related class, have been extensively studied as PTP 1B inhibitors, offering insights into the design of potential therapeutic agents for managing insulin resistance and Type 2 Diabetes Mellitus. This area of research demonstrates the medical relevance of thiazolidin-4-one derivatives in developing novel treatments for chronic conditions (Verma et al., 2019).
Safety and Hazards
The safety and hazards associated with this compound could not be found in the search results.
Future Directions
Isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, has been the focus of many research studies due to its wide spectrum of biological activities and therapeutic potential . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as isoxazoles and indole derivatives , have been found to bind with high affinity to multiple receptors, indicating their potential as therapeutic agents.
Mode of Action
Without specific information on this compound, it’s difficult to describe its precise mode of action. Many heterocyclic compounds like this one interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Indole derivatives, which share some structural similarity, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Compounds with similar structures have shown a wide range of biological activities .
properties
IUPAC Name |
3-ethyl-4-hydroxy-5-[(6-methoxypyridin-3-yl)iminomethyl]-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-3-15-11(16)9(19-12(15)18)7-13-8-4-5-10(17-2)14-6-8/h4-7,16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUWVOHKIAKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(SC1=S)C=NC2=CN=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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